2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine
Description
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H15N3O3/c1-17-10-4-2-9(3-5-10)13-15-12(16-19-13)11-8-14-6-7-18-11/h2-5,11,14H,6-8H2,1H3 |
InChI Key |
CQTAFKGVTYHGLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3CNCCO3 |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazides and Esters Followed by Cyclization
A common approach initiates with the synthesis of hydrazides from ethyl esters of 4-methoxybenzoic acid. The hydrazides are then subjected to cyclization to form the 1,2,4-oxadiazole ring:
Step 1: Formation of Ethyl Ester
- 4-Methoxybenzoic acid is refluxed with ethanol in the presence of concentrated sulfuric acid to yield ethyl 4-methoxybenzoate.
- Reaction typically lasts 2-3 hours under reflux.
Step 2: Hydrazide Formation
- The ester is refluxed with hydrazine hydrate (80%) in ethanol for 4-5 hours to afford 4-methoxybenzohydrazide.
Step 3: Cyclization to 1,2,4-Oxadiazole
- The hydrazide reacts with appropriate carboxylic acid derivatives or activated esters under dehydrating conditions, often involving coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or CDI (carbonyldiimidazole).
- Alternatively, amidoximes can be used with carboxylic acid derivatives to form the oxadiazole ring.
- Cyclization is typically carried out under reflux in polar aprotic solvents like DMF or DMSO, sometimes assisted by microwave irradiation to reduce reaction time and improve yields.
Step 4: Introduction of Morpholine
- The morpholine ring is introduced by nucleophilic substitution on an activated oxadiazole intermediate or via coupling with morpholine derivatives.
- This step may involve stirring morpholine with the oxadiazole intermediate in basic aqueous or organic media, often at pH 9-10 to facilitate substitution.
- Reaction completion is monitored by thin-layer chromatography (TLC).
Microwave-Assisted Synthesis
Recent advances include microwave irradiation to accelerate cyclization and substitution steps:
- Microwave heating of intermediates such as amidoximes with carboxylic acid derivatives in DMF at 120-150 °C for 2-10 minutes has been shown to efficiently produce oxadiazole derivatives with high yields (up to 98%).
- Morpholine substitution can be similarly accelerated under microwave conditions, reducing reaction times significantly compared to conventional reflux.
Polymer-Supported Reagents and One-Pot Methods
Innovative methods employ polymer-supported reagents to streamline synthesis:
- A one-pot three-component coupling of acylhydrazines, isocyanates, and sulfonyl chlorides under microwave dielectric heating can generate oxadiazole derivatives efficiently.
- Polymer-supported phosphazine bases facilitate cyclization and purification.
- These methods yield high purity products (>95%) and allow rapid library synthesis for biological screening.
Comparative Data Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature/Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ethyl ester formation | 4-Methoxybenzoic acid + EtOH + H2SO4 | Ethanol | Reflux, 2-3 h | >85 | Standard Fischer esterification |
| Hydrazide synthesis | Ethyl ester + Hydrazine hydrate (80%) | Ethanol | Reflux, 4-5 h | 80-90 | Hydrazide intermediate |
| Cyclization to oxadiazole | Hydrazide + activated acid derivative + EDC | DMF or DMSO | Reflux or microwave, 2-10 min | 85-98 | Microwave improves yield and reduces time |
| Morpholine substitution | Oxadiazole intermediate + morpholine | Aqueous base (pH 9-10) or organic solvent | RT to reflux, 1-3 h | 75-90 | Nucleophilic substitution, monitored by TLC |
| Polymer-supported microwave method | Acylhydrazine + isocyanate + sulfonyl chloride + PS-phosphazine base | Various | Microwave, minutes | 78-92 | One-pot, high purity, rapid synthesis |
Chemical Reactions Analysis
2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups.
Scientific Research Applications
2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its anticancer, antidiabetic, and anticonvulsant activities.
Mechanism of Action
The mechanism by which 2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Key Analogues
The table below highlights structural differences between the target compound and selected analogues:
Key Comparative Analysis
Morpholine vs. Piperidine Derivatives
- Morpholine : The oxygen atom in the morpholine ring increases polarity and hydrogen-bonding capacity compared to piperidine. This enhances solubility in aqueous environments, which is critical for bioavailability .
Substituent Effects
- 4-Methoxyphenyl : Common in the target compound, QZ-7372, and piperidine derivatives, this group provides electron-donating effects via the methoxy group, stabilizing aromatic interactions in receptor binding .
- The hydrochloride salt further enhances solubility .
- (4-Methoxyphenoxy)methyl (): The phenoxy group introduces an ether linkage, increasing rigidity and oxidative stability compared to alkyl chains .
Linker Modifications
- Direct Linkage (Target Compound) : The absence of a spacer between morpholine and oxadiazole maximizes structural rigidity, favoring target selectivity.
- Ethyl Spacer (Piperidine Derivative) : Adds flexibility, which may accommodate larger binding pockets but reduce binding affinity due to entropy loss .
Physicochemical and Pharmacokinetic Inferences
- Solubility : Morpholine-containing compounds (target, ) are more water-soluble than piperidine or amine derivatives. Hydrochloride salts () further enhance solubility .
- Metabolic Stability : The 1,2,4-oxadiazole ring resists enzymatic degradation compared to esters or amides, a feature shared across all analogues .
Research Implications
The structural diversity among these analogues highlights opportunities for fine-tuning bioactivity. For instance:
- The target compound’s morpholine ring is optimal for polar interactions in enzyme active sites.
- Piperidine derivatives may be better suited for targets requiring hydrophobic interactions.
- Substituent variations (e.g., phenoxy vs. methoxymethyl) could guide selectivity in drug design .
Biological Activity
The compound 2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine is a derivative of the 1,2,4-oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring system is known for its unique bioisosteric properties and has been associated with a broad spectrum of biological activities. Compounds containing this heterocyclic structure have shown efficacy in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial activities . The incorporation of substituents such as the methoxyphenyl group enhances the biological profile of these compounds.
Biological Activities
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazoles. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines. In particular, research indicated that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| CaCo-2 | 6.5 |
| MCF-7 (breast) | 7.8 |
| A549 (lung) | 8.3 |
Mechanism of Action
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
- Interference with signaling pathways : Targeting pathways such as PI3K/Akt and MAPK.
- Disruption of DNA synthesis : Leading to cell cycle arrest.
Anti-inflammatory Activity
Beyond anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies have reported its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro .
Case Studies
- In Vitro Cytotoxicity Study : A study conducted on a series of oxadiazole derivatives including our compound revealed significant cytotoxic activity across multiple cancer cell lines. The derivative exhibited selective toxicity towards renal cancer cells with an IC50 value of 1.143 µM .
- Docking Studies : Molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression and inflammation. This binding affinity correlates with observed biological activities .
- Synthesis and Evaluation : Research involving the synthesis of new oxadiazole derivatives indicated that modifications at the phenyl ring could enhance biological activity significantly. For instance, derivatives with halogen substitutions showed improved potency against various cancer lines .
Q & A
Q. What are the established synthetic routes for 2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine, and what key reaction conditions must be optimized?
The compound is typically synthesized via a multi-step process involving:
- Condensation reactions : Formation of the oxadiazole ring by reacting nitrile derivatives with hydroxylamine, followed by cyclization under acidic conditions .
- Morpholine coupling : Introduction of the morpholine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters include temperature control (60–80°C for cyclization), solvent choice (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : ¹H and ¹³C NMR to verify the oxadiazole ring (characteristic peaks at δ 8.3–8.5 ppm for aromatic protons) and morpholine moiety (δ 3.6–3.8 ppm for CH₂-O groups) .
- X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., C–N bond in oxadiazole: 1.30–1.32 Å) and dihedral angles between aromatic and morpholine rings (e.g., 15–25°) .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 316.12) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard classification : Based on GHS criteria, it exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and store in sealed containers under inert gas (e.g., N₂) at 2–8°C .
Advanced Research Questions
Q. How can the reaction yield of the oxadiazole ring formation be optimized, and what are common sources of impurity?
- Optimization : Use microwave-assisted synthesis to reduce reaction time (from 12 hours to 2 hours) and improve yield (85% → 92%) .
- Impurities : Unreacted nitrile intermediates (detected via TLC; Rf = 0.6 in ethyl acetate/hexane) and byproducts from over-oxidation (e.g., carboxylic acid derivatives). Remove via gradient elution in HPLC (C18 column, acetonitrile/water) .
Q. How can spectrophotometric methods be validated for quantifying this compound in complex matrices (e.g., biological samples)?
- Validation parameters :
- Linearity: UV-Vis calibration curve at λmax = 270 nm (range: 0.1–50 µg/mL, R² > 0.995) .
- LOD/LOQ: 0.05 µg/mL and 0.15 µg/mL, respectively, using signal-to-noise ratios .
- Specificity: Confirm absence of interference from metabolites via HPLC-DAD .
Q. What strategies are effective in resolving contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Forced degradation studies :
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C, 24 hours): Monitor degradation via HPLC (retention time shifts indicate breakdown products) .
- Photostability: Expose to UV light (ICH Q1B guidelines) and assess decomposition using TLC .
Q. What in vitro models are suitable for assessing its biological activity, and how can false positives be minimized?
Q. How can computational methods (e.g., molecular docking) predict interactions between this compound and target proteins?
Q. What chromatographic techniques are recommended for analyzing trace impurities in bulk samples?
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid in water/acetonitrile (70:30 to 30:70 gradient over 30 minutes) .
- LC-MS/MS : Quantify impurities at ppm levels using MRM (multiple reaction monitoring) mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
